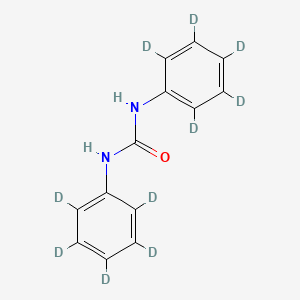![molecular formula C47H88O22 B591197 2-decyl-2-{[(4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]methyl}dodecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside CAS No. 1257852-96-2](/img/structure/B591197.png)
2-decyl-2-{[(4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]methyl}dodecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MNG-3 is an amphiphilic detergent for solubilization, stabilization, and crystallization of membrane proteins. It has a low critical micelle concentration (CMC = ~10 µM), which allows solubilization of membrane proteins without significantly inhibiting cell-free reactivity. MNG-3 has been used to recover diverse membrane proteins, including G protein-coupled receptors, respiratory complexes, transporters, photosynthetic protein complexes, and viral proteins.
Scientific Research Applications
1. Solubilization and Stabilization of Membrane Proteins LMNG is known to efficiently solubilize and stabilize membrane proteins . It has been shown to perform better than the commonly used dodecylmaltopyranoside (DDM) in this regard . This makes it a valuable tool in the field of membrane protein biochemistry .
Structure Determination of Membrane Proteins
LMNG has been used to allow structure determination of some challenging membrane proteins . This is particularly important in the field of structural biology, where understanding the structure of proteins can provide insights into their function and potential therapeutic applications .
Sample Preparation in Proteomics
A method known as the LMNG-assisted sample preparation (LASP) has been developed to reduce protein and peptide loss . This method involves the use of LMNG and has been applied to the low-input SP3 method and EVOSEP ONE combined with LC-MS/MS .
Single Cell Proteomics
The LASP method has been further developed for single cell proteomics (scpLASP) . This allows for the analysis of proteins at the single cell level, providing a more detailed understanding of cellular processes .
Membrane Protein Crystallization
LMNG has been used in the crystallization of membrane proteins . The ability of LMNG to maintain the stability of these proteins makes it a suitable choice for this application .
Excited State Intermediates
LMNG has been successfully used for various applications, including the study of excited state intermediates . This involves the study of transient states in chemical reactions, providing valuable insights into reaction mechanisms .
Mechanism of Action
Lauryl Maltose Neopentyl Glycol (LMNG)
, also known as 2-decyl-2-{[(4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]methyl}dodecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside , is a nonionic detergent that plays a significant role in the study of membrane proteins . Here is an overview of its mechanism of action:
Target of Action
The primary targets of LMNG are integral membrane proteins, including G protein-coupled receptors and respiratory complexes . These proteins are essential for the transport of charged and large chemicals in and out of the cell and also for communication between adjacent cells .
Mode of Action
LMNG interacts with its targets by solubilizing and stabilizing them . It extracts these proteins from the membranes, thereby significantly improving their stability .
Biochemical Pathways
It is known that lmng plays a crucial role in the extraction and stabilization of membrane proteins, which are involved in various biochemical pathways, including g-protein-coupled receptor signaling and respiratory processes .
Pharmacokinetics
It is known that lmng can be easily removed via reversed-phase solid-phase extraction .
Result of Action
The primary result of LMNG’s action is the improved stability of various membrane proteins, including G protein-coupled receptors and respiratory complexes . This allows for better study and understanding of these proteins, which are essential for many cellular functions.
Action Environment
The efficacy and stability of LMNG are influenced by various environmental factors. For instance, the presence of other detergents or solvents can affect its ability to solubilize and stabilize membrane proteins . Furthermore, the pH and temperature of the environment can also impact its effectiveness .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-decyl-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H88O22/c1-3-5-7-9-11-13-15-17-19-47(20-18-16-14-12-10-8-6-4-2,25-62-43-39(60)35(56)41(29(23-50)66-43)68-45-37(58)33(54)31(52)27(21-48)64-45)26-63-44-40(61)36(57)42(30(24-51)67-44)69-46-38(59)34(55)32(53)28(22-49)65-46/h27-46,48-61H,3-26H2,1-2H3/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADJBYLAYPCCOO-VWHTXWAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(CCCCCCCCCC)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H88O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1005.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)](/img/structure/B591137.png)